An In-depth Technical Guide to 3,5-Dichloroisonicotinaldehyde
An In-depth Technical Guide to 3,5-Dichloroisonicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,5-Dichloroisonicotinaldehyde, a halogenated pyridine (B92270) carboxaldehyde, is a pivotal intermediate in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two chlorine atoms and the aldehyde group on the pyridine ring, make it a versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. This document provides a comprehensive overview of its core chemical properties, safety and handling protocols, and its application in synthetic methodologies. Particular emphasis is placed on its role in the development of novel pharmaceutical and agrochemical agents. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research setting.
Core Chemical and Physical Properties
3,5-Dichloroisonicotinaldehyde is a solid, typically appearing as a white to brown powder or crystalline substance.[1] Its core physicochemical properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source |
| IUPAC Name | 3,5-dichloropyridine-4-carbaldehyde | [2] |
| Synonyms | 3,5-Dichloro-4-formylpyridine, 3,5-Dichloro-4-pyridinecarboxaldehyde | [1] |
| CAS Number | 136590-83-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Cl₂NO | [1][3][4] |
| Molecular Weight | 176.00 g/mol | [1][3] |
| Melting Point | 75 - 80 °C | [1][2] |
| Boiling Point | 242.4 °C | [2] |
| Appearance | White to brown powder/crystal | [1] |
| SMILES | ClC1=CN=CC(Cl)=C1C=O | [3][4] |
| InChI Key | RBFNWOINNIOZKR-UHFFFAOYSA-N | [3] |
Spectroscopic Data Profile
While specific spectra are proprietary to individual suppliers, the structural features of 3,5-Dichloroisonicotinaldehyde allow for the prediction of its characteristic spectroscopic signals. This theoretical profile is crucial for reaction monitoring and structural verification of its derivatives.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - A sharp singlet for the aldehyde proton (CHO), expected to be significantly downfield (δ 9.5-10.5 ppm).- A singlet for the two equivalent aromatic protons on the pyridine ring (C2-H and C6-H), expected in the aromatic region (δ 8.5-9.0 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around δ 190-200 ppm.- Signals for the carbon atoms in the pyridine ring, with the chlorine-substituted carbons (C3 and C5) and the aldehyde-substituted carbon (C4) showing distinct chemical shifts. |
| IR Spectroscopy | - A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1700-1715 cm⁻¹.- C-H stretching vibrations for the aromatic ring and the aldehyde.- C-Cl stretching vibrations, typically found in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1). |
Reactivity and Synthetic Applications
3,5-Dichloroisonicotinaldehyde is primarily utilized as a chemical intermediate.[5] The aldehyde functional group is a prime site for nucleophilic addition and condensation reactions, while the dichloropyridine core offers sites for nucleophilic aromatic substitution or cross-coupling reactions, albeit under specific conditions. Its reactivity makes it a valuable precursor for introducing the 3,5-dichloropyridin-4-yl moiety into larger, more complex molecules.
It is a crucial building block for synthesizing a variety of compounds, including those with potential anti-inflammatory, anti-cancer, herbicidal, and fungicidal properties.[1] A common application is in the synthesis of heteroaryl sulfonyl carboxamides and various hydrazone derivatives.[4][6]
Caption: Logical relationship of 3,5-Dichloroisonicotinaldehyde properties and applications.
Experimental Protocols
A representative synthetic application of 3,5-Dichloroisonicotinaldehyde is its condensation reaction with a hydrazine (B178648) derivative to form a hydrazone. This reaction is often a key step in the synthesis of biologically active molecules.
General Protocol: Synthesis of (E)-N'-((3,5-dichloropyridin-4-yl)methylene)benzohydrazide
This protocol describes a general procedure for the reaction between 3,5-Dichloroisonicotinaldehyde and benzohydrazide (B10538).
Materials:
-
3,5-Dichloroisonicotinaldehyde (1.0 eq)
-
Benzohydrazide (1.0 eq)
-
Ethanol (B145695) (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 3,5-Dichloroisonicotinaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: Add benzohydrazide to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). One cited method utilizes microwave irradiation at 80°C for approximately 10 minutes to accelerate the reaction.[3]
-
Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Dry the final product under vacuum and characterize its structure and purity using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Caption: Workflow for the synthesis of a hydrazone derivative.
Safety and Handling
Proper handling of 3,5-Dichloroisonicotinaldehyde is essential in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).
| Hazard Type | GHS Information |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Storage:
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[7] Avoid formation of dust and aerosols.[7] Wear suitable protective clothing, including gloves and safety glasses.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2 - 8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. 3,5-Dichloroisonicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]
- 4. 3,5-Dichloroisonicotinaldehyde - Immunomart [immunomart.com]
- 5. 3,5-Dichloroisonicotinaldehyde, CasNo.136590-83-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. labcompare.com [labcompare.com]
- 7. targetmol.com [targetmol.com]
- 8. fishersci.com [fishersci.com]
